molecular formula C11H25NO5Si B15064197 Carbamic acid, [3-(trimethoxysilyl)propyl]-, 1,1-dimethylethyl ester CAS No. 142348-04-7

Carbamic acid, [3-(trimethoxysilyl)propyl]-, 1,1-dimethylethyl ester

Cat. No.: B15064197
CAS No.: 142348-04-7
M. Wt: 279.40 g/mol
InChI Key: HTKRZVLDPRMENJ-UHFFFAOYSA-N
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Description

tert-Butyl (3-(trimethoxysilyl)propyl)carbamate is a chemical compound with the molecular formula C11H25NO5Si and a molecular weight of 279.41 g/mol . It is known for its unique structure, which includes a tert-butyl group, a carbamate group, and a trimethoxysilyl group. This compound is used in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (3-(trimethoxysilyl)propyl)carbamate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of tert-butyl carbamate with 3-(trimethoxysilyl)propylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of tert-Butyl (3-(trimethoxysilyl)propyl)carbamate may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and filtration to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(trimethoxysilyl)propyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .

Scientific Research Applications

tert-Butyl (3-(trimethoxysilyl)propyl)carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl (3-(trimethoxysilyl)propyl)carbamate involves its ability to form stable covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with other silanol groups or substrates to form siloxane bonds. This property makes it useful in applications requiring strong adhesion and durability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-(trimethoxysilyl)propyl)carbamate is unique due to its combination of a carbamate group and a trimethoxysilyl group, providing both stability and reactivity. This makes it particularly valuable in applications requiring strong adhesion, durability, and the ability to undergo further functionalization .

Properties

CAS No.

142348-04-7

Molecular Formula

C11H25NO5Si

Molecular Weight

279.40 g/mol

IUPAC Name

tert-butyl N-(3-trimethoxysilylpropyl)carbamate

InChI

InChI=1S/C11H25NO5Si/c1-11(2,3)17-10(13)12-8-7-9-18(14-4,15-5)16-6/h7-9H2,1-6H3,(H,12,13)

InChI Key

HTKRZVLDPRMENJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC[Si](OC)(OC)OC

Origin of Product

United States

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